(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naturally occurring substance required in mammalian energy metabolism for facilitating long chain fatty acid transport across mitochondrial membrane. Prevents neurotoxicity. Administration effects dopamine, epinephrine, and serotonin levels. Active in vivo and in vitro.
Carnitine is a quaternary amine that occurs naturally in most mammalian tissue. It is present in relatively high concentrations in skeletal muscle and heart where it is involved in regulating energy metabolism. It shifts glucose metabolism from glycolysis to glycogen storage and enhances the transport of long chain fatty acids into the mitochondria where they are oxidized for energy production. Carnitine is biosynthesized from lysine. It might be associated with the energy production from branched chain amino acids. L-Carnitine hydrochloride has been used to study ergothioneine transporter SLC22A4 and carnitine transporter SLC22A5. It has also been used to allow the entry of palmitic acid into the mitochondria.
Mechanism of Action
Target of Action
L-Carnitine hydrochloride, also known as ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride, primarily targets the mitochondria in cells . It is particularly concentrated in tissues like skeletal and cardiac muscle that metabolize fatty acids as an energy source .
Mode of Action
L-Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy via the β-oxidation process . It also regulates pyruvate dehydrogenase activity by reacting with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell .
Biochemical Pathways
L-Carnitine is involved in several biochemical pathways. It is essential for the β-oxidation pathway where it transports long-chain fatty acids into the mitochondria for degradation . It also shifts glucose metabolism from glycolysis to glycogen storage . Furthermore, L-Carnitine enhances the activity of antioxidant enzymes and promotes the synthesis of glutathione, one of the body’s most potent antioxidants .
Pharmacokinetics
The absorption of L-Carnitine after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18% . In contrast, the bioavailability of dietary L-Carnitine may be as high as 75% . L-Carnitine is distributed to two kinetically defined compartments: one large and slow-turnover (presumably muscle), and another relatively small and rapid-turnover (presumably liver, kidney, and other tissues) . L-Carnitine is eliminated from the body mainly via urinary excretion .
Result of Action
The primary result of L-Carnitine’s action is the enhanced production of energy in the body. By facilitating the transport of fatty acids into the mitochondria where they are oxidized for energy production, L-Carnitine plays a crucial role in energy metabolism . It also has antioxidant and anti-inflammatory properties , which may attenuate exercise-induced muscle damage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Carnitine. For instance, in specific conditions, prolonged L-Carnitine supplementation may affect physical performance . On the other hand, L-Carnitine supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO), a compound supposed to be pro-atherogenic . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .
Biochemical Analysis
Biochemical Properties
L-Carnitine hydrochloride functions to transport long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation . It is involved in the regulation of metabolic pathways, including proteolysis and protein synthesis . The compound interacts with various enzymes and proteins, such as trimethyllysine dioxygenase (TMLD) and HTML aldolase (HTMLA), which are involved in its biosynthesis .
Cellular Effects
L-Carnitine hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by shifting glucose metabolism from glycolysis to glycogen storage and enhancing the transport of long-chain fatty acids into the mitochondria where they are oxidized for energy production . It also plays a role in preventing fatty acid accumulation, modulating ketogenesis and glucogenesis, and eliminating toxic metabolites .
Molecular Mechanism
The molecular mechanism of L-Carnitine hydrochloride involves its role as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is crucial for the production of ATP, the main energy currency of our cells .
Temporal Effects in Laboratory Settings
In laboratory settings, L-Carnitine hydrochloride has been observed to have temporal effects on cellular function. For instance, in a study conducted on critically ill patients, CRP and ESR significantly reduced, and SOD and TAC significantly improved in the group administered with L-Carnitine hydrochloride after 7 days .
Dosage Effects in Animal Models
In animal models, the effects of L-Carnitine hydrochloride vary with different dosages. According to the European Food Safety Authority, L-Carnitine hydrochloride appears to have a wide margin of safety (> 10) at the levels typically used in feed (10–50 mg/kg feed) .
Metabolic Pathways
L-Carnitine hydrochloride is involved in the mitochondrial β-oxidation pathway . It plays a key role in the metabolism of fatty acids as a ‘substrate’ for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from cytosol across the inner mitochondrial membrane .
Transport and Distribution
L-Carnitine hydrochloride is transported into cells by an active carrier-mediated transport system that is time-, Na±, energy- and pH-dependent . It is distributed within cells and tissues, facilitating the entry of long-chain fatty acids into the mitochondria where they can be oxidized to produce ATP .
Subcellular Localization
The subcellular localization of L-Carnitine hydrochloride is primarily in the mitochondria, where it plays a crucial role in energy production . It helps transport long-chain fatty acids across the inner mitochondrial membrane, thereby delivering substrate for oxidation and subsequent energy production .
Properties
CAS No. |
6645-46-1 |
---|---|
Molecular Formula |
C7H16ClNO3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChI Key |
JXXCENBLGFBQJM-FYZOBXCZSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.Cl |
SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.Cl |
Appearance |
Solid powder |
6645-46-1 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levocarnitine chloride; (R)-Carnitine hydrochloride; L-Carnitine chloride; L-Carnitine hydrochloride; LC-80; LC 80; LC80; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.